molecular formula C3H10ClNOS B104245 2-(Methylsulfinyl)ethanamine hydrochloride CAS No. 60501-55-5

2-(Methylsulfinyl)ethanamine hydrochloride

Cat. No. B104245
CAS RN: 60501-55-5
M. Wt: 143.64 g/mol
InChI Key: TWZPEKSMCMSPOB-UHFFFAOYSA-N
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Description

The compound "2-(Methylsulfinyl)ethanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar sulfoxide-containing compounds. For instance, the stereoselective addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines is discussed, which is relevant to the synthesis of compounds with sulfoxide groups .

Synthesis Analysis

The synthesis of optically pure 1,2-ethanolamines, which are structurally related to "2-(Methylsulfinyl)ethanamine," can be achieved through the reaction of lithium carbanions derived from methyl and ethyl p-tolyl sulfoxides with N-arylsulfinylketimines. This process is highly stereoselective and yields good isolated yields. The configuration of the carbon bonded to nitrogen is determined by the N-sulfinylimine configuration, and the asymmetric induction can be total at room temperature for matched pairs of reactants .

Molecular Structure Analysis

While the molecular structure of "2-(Methylsulfinyl)ethanamine hydrochloride" is not directly analyzed in the papers, the structure of related compounds such as 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its hydrochloride salt is described. These molecules are held together by various interactions, forming a three-dimensional network structure. This information can be extrapolated to understand the potential interactions and network formation in "2-(Methylsulfinyl)ethanamine hydrochloride" .

Chemical Reactions Analysis

The oxidation of methyl (methylthio)methyl sulfoxide is relevant to the chemical reactions of sulfoxide compounds. This oxidation can produce bis(methylsulfinyl)methane or methyl (methylthio)methyl sulfone, depending on the conditions. These reactions highlight the reactivity of sulfoxide compounds and their potential transformations under oxidative conditions, which could be applicable to "2-(Methylsulfinyl)ethanamine hydrochloride" .

Physical and Chemical Properties Analysis

The analysis of metabolites of sulfur mustard, which includes compounds with methylsulfinyl groups, provides insights into the physical and chemical properties of these types of compounds. The metabolites can be detected in urine using gas chromatography-mass spectrometry, indicating their stability and reactivity under biological conditions. This suggests that "2-(Methylsulfinyl)ethanamine hydrochloride" may also be amenable to similar analytical techniques and may exhibit stability in biological systems .

Relevant Case Studies

No specific case studies involving "2-(Methylsulfinyl)ethanamine hydrochloride" are mentioned in the provided papers. However, the papers do provide case studies of related sulfoxide compounds, which can be used to infer the behavior and applications of "2-(Methylsulfinyl)ethanamine hydrochloride" in various contexts, such as its potential use as a metabolite marker for sulfur mustard exposure .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Chalcones : Schiff bases containing N-substituted ethanamine were synthesized for antiamoebic activity studies, showcasing the utility of related compounds in medicinal chemistry (Zaidi et al., 2015).

  • Derivatives for Antidiabetic Studies : Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine, similar in structure to 2-(Methylsulfinyl)ethanamine, were synthesized and evaluated for antimicrobial and antidiabetic activities, indicating the broader applicability of such compounds in pharmaceutical research (G et al., 2023).

  • Catalysis Research : Palladium(II) complexes of (pyridyl)imine ligands, which could potentially be synthesized using related compounds, were explored as catalysts for the methoxycarbonylation of olefins, demonstrating the role of these compounds in catalytic processes (Zulu et al., 2020).

Biological Activities and Applications

  • Antiamoebic Activity : A series of chalcones bearing N-substituted ethanamine tails, which could be structurally related to 2-(Methylsulfinyl)ethanamine hydrochloride, showed potential as antiamoebic agents, contributing to the search for new treatments for amoebiasis (Zaidi et al., 2015).

  • Antidiabetic and Antimicrobial Studies : Green synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine showcased in vitro antimicrobial and antidiabetic activities, suggesting that compounds structurally related to 2-(Methylsulfinyl)ethanamine hydrochloride hold potential in addressing diabetes and microbial infections (G et al., 2023).

Safety And Hazards

The safety information for 2-(Methylsulfonyl)ethanamine hydrochloride includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-methylsulfinylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS.ClH/c1-6(5)3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZPEKSMCMSPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440256
Record name 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)ethanamine hydrochloride

CAS RN

49773-19-5
Record name 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfinylethan-1-amine
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